molecular formula C7H3ClF3N3S B3037740 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 571917-27-6

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

Cat. No.: B3037740
CAS No.: 571917-27-6
M. Wt: 253.63 g/mol
InChI Key: OFZTXHRIINHBNB-UHFFFAOYSA-N
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Description

“8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” is a chemical compound with the CAS Number: 571917-27-6 . It has a molecular weight of 253.63 . The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine-3-thiol .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the key intermediate 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carbohydrazide was synthesized using microwave technology to shorten the reaction time and increase the yield . Another method involved nitrogen protection in a stainless steel autoclave, followed by hydrogenation under pressure, filtration, and washing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClF3N3S/c8-4-1-3(7(9,10)11)2-14-5(4)12-13-6(14)15/h1-2H,(H,13,15) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is 4°C .

Scientific Research Applications

Optical Sensors and Environmental Monitoring

Pyrimidine and its derivatives, including structures similar to 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol, are used in the development of optical sensors. These compounds are integral in creating materials for detecting environmental pollutants and monitoring various biological and chemical processes. The ability of these compounds to form coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their utility in environmental safety and analytical chemistry (Jindal & Kaur, 2021).

Antimicrobial and Anti-inflammatory Agents

Compounds with a triazole core, akin to the chemical structure of interest, have been explored for their potential as antimicrobial and anti-inflammatory agents. The positioning of functional groups, such as the trifluoromethyl group, plays a significant role in the activity profile of these compounds. This highlights the importance of chemical structure in the development of novel agents with minimal side effects for treating infections and inflammation (Kaur, Kumar, & Gupta, 2015).

Chemosensors for Metal Ion Detection

Heteroatom-containing organic compounds, including those similar to this compound, are utilized as chemosensors for detecting metal ions. These compounds, featuring sulfur, nitrogen, and oxygen, offer coordination sites that are valuable in coordination chemistry. Their application in detecting metal ions like Ag(I) in various samples underscores their potential in environmental monitoring and safety (Al-Saidi & Khan, 2022).

Organic Synthesis and Catalysis

The incorporation of heterocyclic N-oxides, akin to the structure of the compound , into organic compounds enhances their utility in organic synthesis and catalysis. These derivatives are pivotal in forming metal complexes, designing catalysts, and facilitating asymmetric syntheses. Their significant role in medicinal applications, such as anticancer and antibacterial activities, further highlights their versatility in scientific research (Li et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3S/c8-4-1-3(7(9,10)11)2-14-5(4)12-13-6(14)15/h1-2H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZTXHRIINHBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=S)N2C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Reactant of Route 2
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Reactant of Route 3
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Reactant of Route 4
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Reactant of Route 5
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Reactant of Route 6
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

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